molecular formula C₁₂H₁₅N₅O₉S₂ B1663452 Tigemonamum CAS No. 102507-71-1

Tigemonamum

Cat. No. B1663452
M. Wt: 437.4 g/mol
InChI Key: VAMSVIZLXJOLHZ-QWFSEIHXSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tigemonamum is a beta-lactam antibiotic that belongs to the monobactam class of antibiotics. It was first discovered in the late 1970s by scientists at the Fujisawa Pharmaceutical Company in Japan. Tigemonamum is a broad-spectrum antibiotic that is effective against a wide range of Gram-negative bacteria, including Pseudomonas aeruginosa, Escherichia coli, and Klebsiella pneumoniae.

Scientific Research Applications

In Vitro Efficacy and Spectrum

Tigemonam, an orally administered monobactam, exhibits potent in vitro activity against a range of gram-negative bacteria, particularly the Enterobacteriaceae family, Haemophilus influenzae, and Neisseria gonorrhoeae. Its efficacy extends to beta-lactamase-producing bacteria, showing significant stability against hydrolysis by isolated enzymes. Compared to other oral antibiotics such as amoxicillin-clavulanic acid and cefaclor, tigemonam demonstrates superior activity, particularly against enteric bacteria and Haemophilus species (Tanaka et al., 1987).

Activity Against Resistant Strains

Tigemonam is effective against strains of Enterobacteriaceae, including those exhibiting resistance to beta-lactam antibiotics. It maintains stability in the presence of classical plasmid-mediated beta-lactamases, although its efficacy is diminished by new broad-spectrum plasmid-mediated beta-lactamases (Nélet et al., 1989).

In Vivo Evaluation

In vivo studies in laboratory animals show that tigemonam is effective against gram-negative systemic infections, with oral administration yielding positive outcomes. It demonstrates superior efficacy compared to other antibiotics like amoxicillin and cephalexin, especially in infections caused by beta-lactamase-producing organisms (Clark et al., 1987).

Activity Against Nosocomial Enterobacteriaceae

Tigemonam shows significant in vitro activity against multiresistant nosocomial Enterobacteriaceae, including strains resistant to various antibiotics such as ampicillin and cephalosporins. It exhibits bactericidal properties and has potential for treating nosocomial infections that do not require parenteral therapy (Giamarellou et al., 1989).

Bactericidal Activity and Synergism

Tigemonam demonstrates rapid bactericidal activity against most isolated Enterobacteriaceae. Studies indicate a synergistic effect when combined with gentamicin, enhancing its effectiveness against bacterial strains (Shah et al., 1989).

properties

IUPAC Name

2-[(Z)-[1-(2-amino-1,3-thiazol-4-yl)-2-[[(3S)-2,2-dimethyl-4-oxo-1-sulfooxyazetidin-3-yl]amino]-2-oxoethylidene]amino]oxyacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N5O9S2/c1-12(2)8(10(21)17(12)26-28(22,23)24)15-9(20)7(16-25-3-6(18)19)5-4-27-11(13)14-5/h4,8H,3H2,1-2H3,(H2,13,14)(H,15,20)(H,18,19)(H,22,23,24)/b16-7-/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAMSVIZLXJOLHZ-QWFSEIHXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C(=O)N1OS(=O)(=O)O)NC(=O)C(=NOCC(=O)O)C2=CSC(=N2)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@@H](C(=O)N1OS(=O)(=O)O)NC(=O)/C(=N\OCC(=O)O)/C2=CSC(=N2)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N5O9S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50883103
Record name Tigemonam
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50883103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

437.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tigemonam

CAS RN

102507-71-1
Record name Tigemonam
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=102507-71-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tigemonam [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102507711
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tigemonam
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50883103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TIGEMONAM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/82H1LDS5D0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tigemonamum
Reactant of Route 2
Tigemonamum
Reactant of Route 3
Tigemonamum
Reactant of Route 4
Tigemonamum
Reactant of Route 5
Tigemonamum
Reactant of Route 6
Tigemonamum

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.